molecular formula C8H6ClF3S B12840618 4-Chloro-3-(trifluoromethyl)benzyl mercaptan

4-Chloro-3-(trifluoromethyl)benzyl mercaptan

Cat. No.: B12840618
M. Wt: 226.65 g/mol
InChI Key: GYYLYTGRXWQYJQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl mercaptan is an organic compound with the molecular formula C8H6ClF3S It is a derivative of benzyl mercaptan, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable benzyl halide precursor, such as 4-chloro-3-(trifluoromethyl)benzyl chloride, is reacted with a thiol reagent under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, solvents, and reaction conditions are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)benzyl mercaptan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium thiolate (NaS-) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzyl mercaptan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzyl mercaptan involves its reactivity as a thiol. Thiol groups are known to engage in nucleophilic attacks on electrophilic centers, forming covalent bonds with target molecules. This reactivity can be exploited in various chemical and biological processes, including enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(trifluoromethyl)benzyl mercaptan is unique due to the presence of both chlorine and trifluoromethyl substituents on the benzene ring. This combination of electron-withdrawing groups can significantly influence the compound’s reactivity and stability, making it distinct from other benzyl mercaptan derivatives.

Properties

Molecular Formula

C8H6ClF3S

Molecular Weight

226.65 g/mol

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]methanethiol

InChI

InChI=1S/C8H6ClF3S/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2

InChI Key

GYYLYTGRXWQYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS)C(F)(F)F)Cl

Origin of Product

United States

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